Cas no 886767-85-7 (tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate)

tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate
- 3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate
- 1228542-32-2
- (R)-3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB46410
- 1228569-30-9
- DB-419356
- (S)-3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 886767-85-7
- EN300-1878919
- Tert-butyl 3-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- AB46411
- CS-0458522
- IWJOMTDAZHNCEF-UHFFFAOYSA-N
- AB46406
- SCHEMBL16640401
-
- Inchi: InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-8-7-20-13(10-21)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13,20H,7-8,10H2,1-3H3
- InChI Key: IWJOMTDAZHNCEF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 330.15551240Da
- Monoisotopic Mass: 330.15551240Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 41.6Ų
tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1878919-2.5g |
tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-85-7 | 95% | 2.5g |
$2408.0 | 2023-09-18 | |
Enamine | EN300-1878919-1.0g |
tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-85-7 | 95% | 1g |
$1229.0 | 2023-06-01 | |
Enamine | EN300-1878919-1g |
tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-85-7 | 95% | 1g |
$1229.0 | 2023-09-18 | |
1PlusChem | 1P00GSIE-100mg |
3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-85-7 | 95% | 100mg |
$589.00 | 2024-04-20 | |
Aaron | AR00GSQQ-5g |
3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-85-7 | 95% | 5g |
$4923.00 | 2024-07-18 | |
1PlusChem | 1P00GSIE-50mg |
3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-85-7 | 95% | 50mg |
$402.00 | 2024-04-20 | |
1PlusChem | 1P00GSIE-2.5g |
3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-85-7 | 95% | 2.5g |
$3039.00 | 2024-04-20 | |
1PlusChem | 1P00GSIE-5g |
3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-85-7 | 95% | 5g |
$4465.00 | 2024-04-20 | |
1PlusChem | 1P00GSIE-250mg |
3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-85-7 | 95% | 250mg |
$813.00 | 2024-04-20 | |
1PlusChem | 1P00GSIE-10g |
3-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-85-7 | 95% | 10g |
$6592.00 | 2023-12-16 |
tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate Related Literature
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate
tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate, with the CAS number 886767-85-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a trifluoromethyl-substituted phenyl group and a tert-butyl ester moiety. The integration of these functional groups makes it a versatile compound with potential applications in drug discovery and chemical synthesis.
Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets. The tert-butyl group in this compound contributes to its lipophilicity, enhancing its potential for crossing biological membranes. Meanwhile, the trifluoromethyl substituent on the phenyl ring introduces electron-withdrawing effects, which can influence the compound's reactivity and binding affinity to protein targets.
The synthesis of tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate involves a multi-step process that typically includes nucleophilic substitution and esterification reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for downstream applications. The use of microwave-assisted synthesis has also been explored, offering a greener and more efficient alternative to traditional methods.
In terms of pharmacological activity, this compound has shown promise in preclinical studies as a potential modulator of ion channels and G-protein coupled receptors (GPCRs). Its ability to interact with these targets makes it a valuable tool in the development of therapies for conditions such as epilepsy, pain, and cardiovascular diseases. Furthermore, the incorporation of the trifluoromethyl group has been linked to improved metabolic stability, reducing the likelihood of rapid degradation in vivo.
The structural versatility of tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate also makes it an attractive scaffold for further chemical modifications. By altering the substituents on the piperazine ring or phenyl group, researchers can explore a wide range of biological activities and optimize the compound's therapeutic potential. This approach has been successfully employed in recent drug discovery campaigns targeting neurodegenerative diseases and cancer.
In conclusion, tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate represents a valuable addition to the arsenal of chemical tools available for drug discovery and development. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological insights, positions it as a key molecule in advancing our understanding of complex biological systems and developing novel therapeutic agents.
886767-85-7 (tert-butyl 3-3-(trifluoromethyl)phenylpiperazine-1-carboxylate) Related Products
- 689756-00-1(2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidin-1-yl}-N-cyclopentylacetamide)
- 1212081-91-8((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol)
- 2228143-90-4(4-chloro-1-methyl-5-(prop-2-yn-1-yl)-1H-imidazole)
- 822-93-5((1-cyclopropylethenyl)cyclopropane)
- 2171352-40-0((3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoheptanoic acid)
- 1225601-14-8(1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid)
- 167693-19-8(2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1005-39-6(2-(Methylthio)pyrimidine-4,6-diamine)
- 1805349-87-4(Ethyl 3-bromo-4-(difluoromethyl)-6-hydroxypyridine-2-carboxylate)
- 75097-97-1(3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid)



